molecular formula C5H10N2O2 B6172659 2-methyl-4-nitrosomorpholine CAS No. 75881-16-2

2-methyl-4-nitrosomorpholine

Cat. No. B6172659
CAS RN: 75881-16-2
M. Wt: 130.1
InChI Key:
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Description

2-Methyl-4-nitrosomorpholine (2-MNM) is a heterocyclic compound with a molecular formula of C7H9NO3. It is a colorless, odourless, crystalline solid with a melting point of 146°C and a boiling point of 252°C. It is soluble in water, ethanol, and methanol, and is used in a variety of scientific and industrial applications.

Scientific Research Applications

2-methyl-4-nitrosomorpholine has a wide range of scientific and industrial applications. In the laboratory, it is used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as an inhibitor of enzymes. In industry, it is used as an intermediate in the manufacture of pharmaceuticals, dyes, and plastics.

Mechanism of Action

2-methyl-4-nitrosomorpholine acts as a substrate for nitroreductases, enzymes that catalyze the reduction of nitroaromatic compounds. This reduction results in the production of reactive oxygen species, which can damage DNA and other cellular components.
Biochemical and Physiological Effects
2-methyl-4-nitrosomorpholine is toxic to both humans and animals. At high concentrations, it can cause DNA damage, leading to mutations, cell death, and other adverse effects. In addition, it can inhibit enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

2-methyl-4-nitrosomorpholine is a useful reagent for the synthesis of other compounds and for the study of enzyme inhibition. However, it is toxic and must be handled with caution. It is also volatile and can be easily lost during storage and handling.

Future Directions

Future research on 2-methyl-4-nitrosomorpholine could focus on its potential applications in the development of new drugs, its use as a catalyst in organic reactions, and its potential role in the synthesis of other heterocyclic compounds. Other areas of research could include the development of new methods for synthesizing 2-methyl-4-nitrosomorpholine, the study of its biochemical and physiological effects, and the development of methods to reduce its toxicity.

Synthesis Methods

2-methyl-4-nitrosomorpholine is synthesized in a two-step process, beginning with the reaction of morpholine and nitromethane. The resulting nitromorpholine is then treated with methyl iodide and sodium hydroxide to yield 2-methyl-4-nitrosomorpholine.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-methyl-4-nitrosomorpholine can be achieved through the nitrosation of 2-methylmorpholine.", "Starting Materials": [ "2-methylmorpholine", "Nitrous acid" ], "Reaction": [ "Prepare a solution of 2-methylmorpholine in anhydrous ether.", "Add a solution of nitrous acid in anhydrous ether dropwise to the above solution at a temperature of 0-5°C.", "Stir the reaction mixture for 2-3 hours at room temperature.", "Extract the product with ether and wash with water.", "Dry the ether layer with anhydrous sodium sulfate.", "Concentrate the ether layer to obtain 2-methyl-4-nitrosomorpholine as a yellow oil." ] }

CAS RN

75881-16-2

Product Name

2-methyl-4-nitrosomorpholine

Molecular Formula

C5H10N2O2

Molecular Weight

130.1

Purity

95

Origin of Product

United States

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